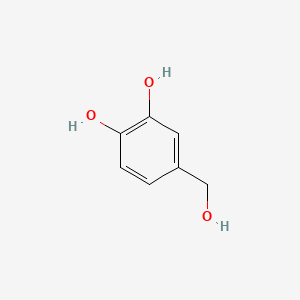

3,4-Dihydroxybenzyl alcohol

Overview

Description

3,4-Dihydroxybenzyl alcohol, also known as protocatechuic alcohol, is a chemical compound . It is widely used in the synthesis of various cyclotriveratrylenes (CTVs), which are cyclic molecular hosts with a cavity to accommodate guest molecules . It can also be used as a precursor in the total synthesis of salvianolic acid N .

Synthesis Analysis

In a study, two pathways were compared for the biosynthesis of the immediate precursor 3,4-dihydroxybenzyl alcohol in monocultures. The 3-dehydroshikimate-derived pathway showed higher efficiency than the 4-hydroxybenzoate-derived pathway . To enhance the efficiency of the last methylation step, two strategies were used, and strengthening S-adenosylmethionine (SAM) regeneration showed a positive effect while strengthening SAM biosynthesis showed a negative effect .

Molecular Structure Analysis

The 3,4-Dihydroxybenzyl alcohol molecule contains a total of 18 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 2 aromatic hydroxyls, and 1 primary alcohol .

Chemical Reactions Analysis

The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . This reaction is widely used in the synthesis of various compounds, including 3,4-Dihydroxybenzyl alcohol .

Scientific Research Applications

Biosynthesis of Vanillyl Alcohol

Scientific Field

Application Summary

Vanillyl alcohol is a phenolic alcohol used as a flavoring agent in foods and beverages . 3,4-Dihydroxybenzyl alcohol serves as a precursor in the biosynthesis of vanillyl alcohol .

Methods of Application

The biosynthesis pathway extends from 4-hydroxybenzoic acid (4-HBA) and requires three heterologous enzymes: p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT) . The promiscuous activity of COMT toward 3,4-dihydroxybenzyl alcohol was examined, and a kcat value of 0.097 s−1 was found .

Results

In vivo catalysis by COMT produced 499.36 mg/L vanillyl alcohol when fed with 1000 mg/L 3,4-dihydroxybenzyl alcohol . De novo biosynthesis of vanillyl alcohol resulted in the production of 240.69 mg/L vanillyl alcohol via modular optimization of pathway genes .

Coculture Engineering for Efficient Production of Vanillyl Alcohol

Scientific Field

Application Summary

Vanillyl alcohol is a precursor of vanillin, one of the most widely used flavor compounds . 3,4-Dihydroxybenzyl alcohol is used as an immediate precursor in the biosynthesis of vanillyl alcohol .

Methods of Application

Two pathways were compared for the biosynthesis of 3,4-dihydroxybenzyl alcohol in monocultures. The 3-dehydroshikimate-derived pathway showed higher efficiency than the 4-hydroxybenzoate-derived pathway . To enhance the efficiency of the last methylation step, two strategies were used: strengthening S-adenosylmethionine (SAM) regeneration showed a positive effect, while strengthening SAM biosynthesis showed a negative effect .

Results

At the optimal inoculation ratio, the titer reached 328.9 mg/L . Further, gene aroE was knocked out to reduce cell growth and improve 3,4-DHBA biosynthesis of the upstream strain. As a result, the titer was improved to 559.4 mg/L in shake flasks and to 3.89 g/L in fed-batch fermentation . These are the highest reported titers of vanillyl alcohol so far .

Synthesis of Cyclotriveratrylenes (CTVs)

Scientific Field

Application Summary

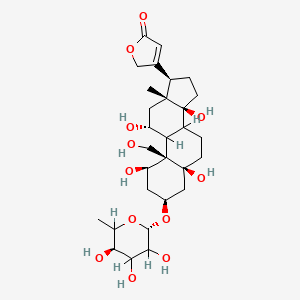

3,4-Dimethoxybenzyl alcohol, a derivative of 3,4-Dihydroxybenzyl alcohol, is widely used in the synthesis of various cyclotriveratrylenes (CTVs) . CTVs are cyclic molecular hosts with a cavity to accommodate guest molecules .

Methods of Application

The synthesis of CTVs involves the reaction of 3,4-Dimethoxybenzyl alcohol with other organic compounds . The resulting CTVs have a cavity that can accommodate guest molecules, making them useful in host-guest chemistry .

Results

The synthesis of CTVs using 3,4-Dimethoxybenzyl alcohol has been successful, leading to the production of a variety of CTVs .

Synthesis of Urushiol Analogues

Scientific Field

Application Summary

Urushiol is a natural coating material with diverse applications . 3,4-Dihydroxybenzyl alcohol is used in the synthesis of urushiol analogues .

Methods of Application

The synthesis of urushiol analogues involves the Mannich reaction of catechol with formaldehyde and N-Boc-piperazine . This two-step route results in the production of 3-substituted urushiol analogues .

Results

The synthesized urushiol analogues have shown urushiol-like performance . They form robust coatings with desirable hardness, adhesion strength, hydrophobicity, and thermal stability . The coatings also exhibited effective corrosion protection on copper .

Synthesis of Salvianolic Acid N

Scientific Field

Application Summary

Salvianolic acid N is a bioactive compound with potential therapeutic applications . 3,4-Dimethoxybenzyl alcohol, a derivative of 3,4-Dihydroxybenzyl alcohol, can be used as a precursor in the total synthesis of salvianolic acid N .

Methods of Application

The synthesis of salvianolic acid N involves various organic reactions, with 3,4-Dimethoxybenzyl alcohol serving as a key starting material .

Results

The synthesis of salvianolic acid N using 3,4-Dimethoxybenzyl alcohol has been successful, leading to the production of salvianolic acid N .

Safety And Hazards

Future Directions

Coculture engineering was adopted to improve the production efficiency of vanillyl alcohol, a derivative of 3,4-Dihydroxybenzyl alcohol, in E. coli . At the optimal inoculation ratio, the titer reached 328.9 mg/L. Further, gene aroE was knocked out to reduce cell growth and improve 3,4-DHBA biosynthesis of the upstream strain. As a result, the titer was improved to 559.4 mg/L in shake flasks and to 3.89 g/L in fed-batch fermentation . This work provides an effective strategy for the sustainable production of vanillyl alcohol .

properties

IUPAC Name |

4-(hydroxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGLFXKCBFGPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192260 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxybenzyl alcohol | |

CAS RN |

3897-89-0 | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3897-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxybenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)

![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)